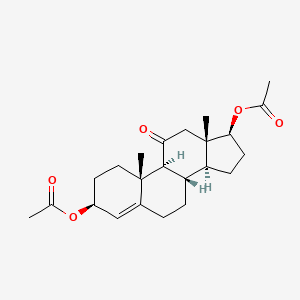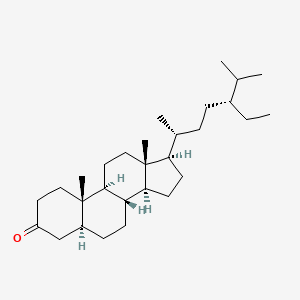
5alpha-Stigmastan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Stigmastan-3-one: is a naturally occurring sterol that belongs to the class of organic compounds known as stigmastanes and derivatives. It is a significant compound in the field of organic chemistry due to its unique structure and properties. This compound is often isolated from various plant sources and has been studied for its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-3-one typically involves the oxidation of stigmastanol. The reaction conditions often include the use of oxidizing agents such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the purification involves techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5alpha-Stigmastan-3-one can undergo further oxidation to form 5alpha-Stigmastane-3,6-dione.
Reduction: It can be reduced back to stigmastanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents under controlled conditions.
Major Products:
Oxidation: 5alpha-Stigmastane-3,6-dione.
Reduction: Stigmastanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: 5alpha-Stigmastan-3-one is used as a precursor in the synthesis of various steroidal compounds. It serves as a model compound in studying the reactivity and mechanisms of sterols.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.
Medicine: Research has indicated that this compound may have potential therapeutic applications due to its biological activities. It is being explored for its role in treating infections and other health conditions.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 5alpha-Stigmastan-3-one involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the membrane integrity of microorganisms, leading to their inhibition. The compound may also interact with specific enzymes, altering their activity and affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Stigmastanol: A reduced form of 5alpha-Stigmastan-3-one.
5alpha-Stigmastane-3,6-dione: An oxidized form of this compound.
Stigmasterol: A related sterol with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific functional groups and the types of reactions it undergoes. Its ability to participate in oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis. Additionally, its potential biological activities set it apart from other similar sterols.
Propriétés
Numéro CAS |
5060-25-3 |
|---|---|
Formule moléculaire |
C29H50O |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
BVVFRHKBULZQCQ-KWMXJCMHSA-N |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


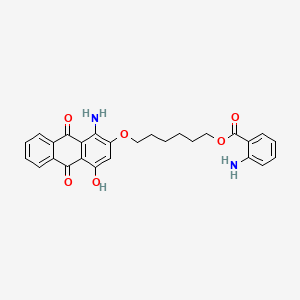


![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
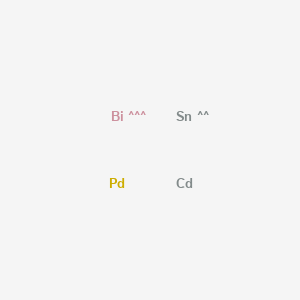
![4-[3-(2-Chloroethyl)-3-nitrosoureido]tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13830887.png)


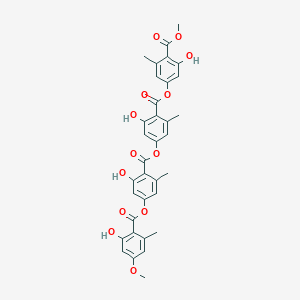
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)



